6-Methyl-7-oxo-6-azabicyclo[3.2.1]oct-2-ene-2-carboxylic acid
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Overview
Description
6-Methyl-7-oxo-6-azabicyclo[3.2.1]oct-2-ene-2-carboxylic acid is a bicyclic compound with a unique structure that has garnered interest in various fields of scientific research. This compound is part of the azabicyclo family, which is known for its diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-7-oxo-6-azabicyclo[3.2.1]oct-2-ene-2-carboxylic acid typically involves multiple steps. One common method starts with the preparation of 6-oxabicyclo[3.2.1]oct-3-en-7-one, followed by a series of reactions including stereoselective reduction to yield the desired compound . The reaction conditions often involve the use of specific reagents and catalysts to ensure the correct stereochemistry and yield.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-7-oxo-6-azabicyclo[3.2.1]oct-2-ene-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Stereoselective reduction is a key step in its synthesis.
Substitution: This compound can participate in substitution reactions to form derivatives with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate the reactions. The conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
6-Methyl-7-oxo-6-azabicyclo[3.2.1]oct-2-ene-2-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its derivatives are used to investigate biological pathways and enzyme interactions.
Medicine: The compound and its analogs are explored for potential therapeutic applications, including as enzyme inhibitors or receptor modulators.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Methyl-7-oxo-6-azabicyclo[3.2.1]oct-2-ene-2-carboxylic acid involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins, where the compound can act as an inhibitor or modulator. The pathways involved often depend on the specific biological context and the derivatives used.
Comparison with Similar Compounds
Similar Compounds
8-Azabicyclo[3.2.1]octane: This compound shares a similar bicyclic structure and is also part of the azabicyclo family.
6-Methyl-6-azabicyclo[3.2.1]octan-3-one: Another related compound with similar synthetic routes and applications.
8-Benzyl-4-oxo-8-azabicyclo[3.2.1]oct-2-ene-6,7-dicarboxylic acid: Known for its biological activity as an inhibitor of specific pathways.
Uniqueness
6-Methyl-7-oxo-6-azabicyclo[321]oct-2-ene-2-carboxylic acid is unique due to its specific functional groups and stereochemistry, which confer distinct chemical reactivity and biological activity
Properties
CAS No. |
111911-78-5 |
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Molecular Formula |
C9H11NO3 |
Molecular Weight |
181.19 g/mol |
IUPAC Name |
6-methyl-7-oxo-6-azabicyclo[3.2.1]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C9H11NO3/c1-10-5-2-3-6(9(12)13)7(4-5)8(10)11/h3,5,7H,2,4H2,1H3,(H,12,13) |
InChI Key |
WNHMUIVEVDLYSG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2CC=C(C(C2)C1=O)C(=O)O |
Origin of Product |
United States |
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